molecular formula C10H4BrF3O2 B13055947 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13055947
M. Wt: 293.04 g/mol
InChI Key: VKSMXUVGBKJEMB-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one (CAS 1562426-73-6) is a high-purity chemical building block offered for research and development purposes. This specialized compound, with a molecular formula of C10H4BrF3O2 and a molecular weight of 293.04 g/mol, belongs to the coumarin derivative family . Its structure incorporates both bromo and trifluoromethyl functional groups, which are highly valuable in medicinal chemistry and materials science. These features make it a promising scaffold for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and advanced organic materials. The bromo substituent offers a reactive site for further functionalization via cross-coupling reactions, while the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and membrane permeability in bioactive molecules. Researchers can leverage this compound in areas such as protease inhibitor design, fluorescent probe development, and as a key intermediate in constructing diverse heterocyclic libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H4BrF3O2

Molecular Weight

293.04 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H4BrF3O2/c11-6-1-2-8-5(3-6)4-7(9(15)16-8)10(12,13)14/h1-4H

InChI Key

VKSMXUVGBKJEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromenone derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 3rd position using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, modifying the oxidation state of the molecule.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Substitution Products: Various substituted chromenones.

    Oxidation Products: Oxidized derivatives of the chromenone core.

    Reduction Products: Reduced forms of the chromenone scaffold.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one serves as a crucial building block in the synthesis of various therapeutic agents. Its applications include:

  • Anticancer Agents : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation, such as DNA gyrase and topoisomerase, which are critical for DNA replication.
  • Antimicrobial Properties : It exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Material Science

The photophysical properties of this compound are being explored for applications in:

  • Organic Light-Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in advanced optoelectronic devices.
  • Polymer Additives : The compound can enhance the performance of polymers by improving their thermal stability and mechanical properties.

Biological Studies

In biochemical research, this compound is utilized as a probe to study various biological mechanisms:

  • Enzyme Activity Assays : It helps in understanding enzyme kinetics and interactions with potential inhibitors.
  • Protein Interaction Studies : The compound can be used to investigate protein-ligand interactions, providing insights into cellular signaling pathways.

Case Study 1: Anticancer Activity

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Markers of apoptosis such as cleaved caspase-3 were significantly elevated, indicating its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Research assessing the antibacterial properties against Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth at concentrations lower than conventional antibiotics. This suggests its potential use in developing new antimicrobial therapies.

Data Tables

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnticancer agentsInhibition of DNA gyrase and topoisomerase
Antimicrobial agentsEffective against Staphylococcus aureus
Anti-inflammatory agentsModulation of inflammatory pathways
Material ScienceOLEDsEnhanced photophysical properties
Polymer additivesImproved thermal stability
Biological StudiesEnzyme activity assaysInsights into enzyme kinetics
Protein interaction studiesUnderstanding cellular signaling

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-bromo-3-(trifluoromethyl)-2H-chromen-2-one, the following compounds are analyzed based on substituent variations, spectral data, and functional applications:

Table 1: Structural and Physical Properties
Compound Name Substituents (Position) Melting Point (°C) Molecular Weight Key IR Peaks (cm⁻¹) Reference
This compound Br (6), -CF₃ (3) >300 293.07 NH (3427), C=O (1733), C=N (1598)
3d: 6-Bromo-3-(4-(trifluoromethyl)benzylidene) Br (6), thiazole-CF₃ >300 445.25 NH, C=O, C=N
18b: Thiadiazole derivative Br (6), thiadiazole-CH₃ 273–275 517.40 C=O (1735, 1674), C=N (1606)
23g: Thiazole derivative Br (6), Cl, thiazole-CH₃ 178–180 516.80 NH (3421), C=O (1729)
CMRN 4: 6-Bromo-3-(2-bromoacetyl) Br (6), bromoacetyl (3) N/A 344.97 C=O (1735)

Key Observations :

  • Melting Points : Compounds with rigid aromatic substituents (e.g., 3d) exhibit higher melting points (>300°C) due to strong π-π stacking and hydrogen bonding, while flexible side chains (e.g., 23g) lower melting points .
  • IR Spectroscopy : The C=O stretch (~1730 cm⁻¹) is consistent across coumarin derivatives, while NH stretches (3420–3427 cm⁻¹) indicate hydrazine or thiazole linkages .

Key Observations :

  • Antitumor Activity : Pyrazolo derivatives (e.g., 7c) show superior potency (IC₅₀ ~2.7 µM) compared to thiazole-based analogs (e.g., 23g, IC₅₀ ~3.5 µM), likely due to improved DNA intercalation .
  • Electron-Withdrawing Effects : The -CF₃ group in DTBO enhances charge transport in solar cells by stabilizing radical intermediates .

Key Observations :

  • Yield Efficiency : Hydrazine-based syntheses (e.g., 8a) achieve higher yields (~73%) compared to thiosemicarbazone routes (~68%) due to milder reaction conditions .

Critical Analysis of Substituent Effects

Bromine (Position 6) : Enhances lipophilicity and halogen bonding, critical for biological membrane penetration and receptor binding .

Trifluoromethyl (Position 3) : The -CF₃ group increases metabolic stability and electron deficiency, favoring applications in antitumor agents and optoelectronic materials .

Thiazole/Thiadiazole Moieties : Improve π-conjugation and hydrogen-bonding capacity, enhancing antitumor efficacy but reducing solubility .

Biological Activity

6-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the chromenone ring. This specific substitution pattern enhances its lipophilicity, allowing better penetration through biological membranes and interaction with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
  • Antioxidant Activity : It demonstrates significant free radical-scavenging properties, contributing to its potential therapeutic effects against oxidative stress-related diseases.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Target/Organism Effect Reference
AChE InhibitionHuman AChEIC50 = 4.83 μM
BChE InhibitionHuman BChEIC50 = 7.04 μM
AntimicrobialStaphylococcus aureusEffective inhibition
AntioxidantFree radicalsSignificant scavenging activity
CytotoxicityA549 lung cancer cellsDose-dependent decrease in viability

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 cells, revealing that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3. This indicates its potential as an anticancer agent.
  • Antibacterial Efficacy : Another investigation assessed the antibacterial properties against Staphylococcus aureus, demonstrating effective inhibition at concentrations lower than those required for conventional antibiotics. This highlights its potential as a new antimicrobial agent.
  • Enzyme Inhibition Studies : Research has shown that this compound inhibits both AChE and BChE with IC50 values of 4.83 μM and 7.04 μM, respectively. This dual inhibitory effect suggests its utility in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

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